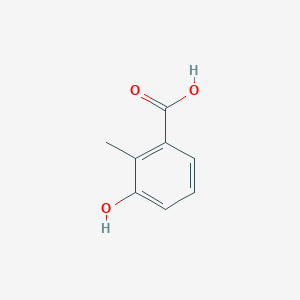

3-Hydroxy-2-methylbenzoic Acid

概述

描述

3-Hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, featuring a hydroxyl group and a methyl group attached to the benzene ring. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxy-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylphenol with benzyl chloride to form 2-benzyloxy-6-chlorotoluene. This intermediate undergoes a Grignard reaction with magnesium, followed by reaction with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid. Finally, hydrogenation of this intermediate in the presence of a hydrogenation catalyst produces this compound .

Industrial Production Methods: Industrial production methods for this compound often involve the hydrolysis of 3-amino-2-methylbenzoic acid in the presence of an inorganic acid and a catalyst. The crude product is then extracted and purified to obtain the final compound .

化学反应分析

Types of Reactions: 3-Hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzoic acids depending on the substituent introduced.

科学研究应用

Organic Synthesis

3-Hydroxy-2-methylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in numerous chemical reactions, facilitating the creation of more complex molecules essential for research and industry.

The compound exhibits several biological activities that make it a valuable candidate for pharmaceutical development:

- Antioxidant Activity : HMBA has been shown to scavenge free radicals, reducing oxidative stress and cellular damage associated with diseases such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : It can inhibit inflammatory pathways by modulating cytokine expression, making it a potential treatment for inflammatory diseases.

- Antimicrobial Properties : HMBA demonstrates effectiveness against various pathogens, including bacteria like Staphylococcus aureus and fungi like Candida albicans, indicating its potential in developing antimicrobial therapies .

- Neuroprotective Effects : Recent studies suggest that HMBA may protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for conditions like Alzheimer's disease.

Pharmaceutical Development

HMBA is involved in the synthesis of pharmaceutical compounds, including HIV protease inhibitors. Its role as a precursor in drug formulation is critical for developing effective treatments against viral infections.

Analytical Chemistry

In analytical chemistry, this compound is used as an impurity standard in pharmaceutical analysis. It has been utilized in micellar electrokinetic chromatography to monitor the synthesis process of drugs like nelfinavir mesylate .

Oxidative Stress and Neuroprotection

A study published in Frontiers in Pharmacology demonstrated that HMBA significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxins. This suggests its potential use as a therapeutic agent for neurodegenerative conditions like Alzheimer's disease.

Antimicrobial Efficacy

Research highlighted that HMBA exhibited notable antimicrobial activity against various pathogens. This property supports its application in developing new antimicrobial therapies, particularly in combating resistant strains of bacteria and fungi .

作用机制

The mechanism of action of 3-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of HIV protease inhibitors, it acts as a key intermediate that undergoes further chemical modifications to produce the active pharmaceutical ingredient. The hydroxyl and carboxyl groups play crucial roles in its reactivity and interaction with other molecules .

相似化合物的比较

- 3-Methoxy-2-methylbenzoic acid

- 2-Hydroxy-3-methoxybenzoic acid

- 3-Carboxy-2-methylphenol

Comparison: 3-Hydroxy-2-methylbenzoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, which imparts distinct chemical properties. Compared to 3-methoxy-2-methylbenzoic acid, the hydroxyl group in this compound makes it more reactive in oxidation and substitution reactions. Similarly, the position of the hydroxyl group in 2-hydroxy-3-methoxybenzoic acid affects its reactivity and applications .

生物活性

3-Hydroxy-2-methylbenzoic acid (HMBA), also known as 3,2-cresotic acid, is an aromatic compound with significant biological activities. This article examines its properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

- Molecular Formula : CHO

- Molecular Weight : 152.15 g/mol

- Melting Point : 143-148 °C

- Boiling Point : Predicted around 336.6 °C

Biological Activities

The biological activities of this compound are diverse and include:

- Antioxidant Activity : HMBA exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have shown that HMBA can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Its mechanism involves the modulation of signaling pathways related to inflammation .

- Antimicrobial Properties : HMBA has demonstrated effectiveness against various pathogens, including bacteria and fungi. This property suggests its potential use in developing antimicrobial agents .

- Neuroprotective Effects : Recent research indicates that HMBA may protect neuronal cells from apoptosis induced by oxidative stress, suggesting its utility in neurodegenerative disease management .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : HMBA's ability to donate electrons allows it to neutralize free radicals, thereby preventing oxidative damage to lipids, proteins, and DNA .

- Inhibition of Pro-inflammatory Cytokines : HMBA reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in the inflammatory response .

- Modulation of Cell Signaling Pathways : It influences pathways like MAPK and PI3K/Akt/mTOR that are involved in cell survival and proliferation, providing a basis for its anti-cancer effects .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Anti-inflammatory | Moderate to High | Inhibition of cytokine production |

| Antimicrobial | Moderate | Disruption of microbial cell membranes |

| Neuroprotective | High | Prevention of neuronal apoptosis |

Table 2: Research Findings on HMBA

Case Studies

-

Oxidative Stress and Neuroprotection :

A study published in Frontiers in Pharmacology demonstrated that HMBA significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxins. This suggests its potential use as a therapeutic agent for neurodegenerative conditions like Alzheimer's disease . -

Antimicrobial Efficacy :

Research indicated that HMBA exhibited notable antimicrobial activity against Staphylococcus aureus and Candida albicans, supporting its application in developing new antimicrobial therapies .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-2-methylbenzoic acid, and how can purity be ensured?

Methodological Answer: The synthesis of this compound (CAS 603-80-5) typically involves Friedel-Crafts alkylation or hydroxylation of pre-substituted benzoic acid derivatives. A validated route includes:

- Step 1 : Methylation of 3-hydroxybenzoic acid using dimethyl sulfate under controlled pH (8–9) to introduce the methyl group at the 2-position .

- Step 2 : Acidic workup and purification via recrystallization from ethanol/water mixtures (yield: ~70%) .

- Purity Assurance : Use HPLC (C18 column, mobile phase: 0.1% formic acid/acetonitrile) to verify purity (>98%). Confirm structure via H NMR (δ 2.3 ppm for methyl group, δ 12.1 ppm for carboxylic proton) and FTIR (broad O-H stretch at 3200–3500 cm) .

Q. How should researchers handle stability challenges during storage and experimental use?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis. Desiccate to avoid hygroscopic clumping .

- In-Use Stability : Monitor thermal stability via differential scanning calorimetry (DSC), noting decomposition onset at ~180°C. For aqueous solutions, adjust pH to 5–6 (buffered) to minimize esterification or decarboxylation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : C NMR confirms substitution patterns (e.g., carbons at 2-methyl: ~20 ppm; aromatic carbons: 110–150 ppm) .

- Mass Spectrometry : ESI-MS in negative mode ([M-H] at m/z 151) distinguishes it from isomers like 4-hydroxy-2-methylbenzoic acid .

- X-ray Crystallography : Resolve ambiguities in solid-state conformation (e.g., hydrogen-bonding networks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) may arise from:

- Impurity Interference : Validate purity via LC-MS and compare with reference standards .

- Experimental Design : Use dose-response curves (IC/EC) with triplicate assays to assess reproducibility. For DNA-binding studies (e.g., intercalation), employ UV-vis titration and viscometry to quantify binding constants .

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict reactive sites and compare with experimental results .

Q. What advanced strategies exist for studying its environmental fate or metabolic pathways?

Methodological Answer:

- Degradation Studies : Use C-labeled this compound in soil/water microcosms to track mineralization (CO evolution) and metabolite identification via HRMS .

- Metabolomics : Incubate with hepatic microsomes (human/rat) and analyze phase I/II metabolites using UPLC-QTOF-MS. Compare with in silico predictions (e.g., MetaSite software) .

Q. How can researchers address challenges in quantifying trace amounts in complex matrices?

Methodological Answer:

- Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from biological fluids.

- Analytical Method : Develop a UHPLC-MS/MS method with deuterated internal standards (e.g., d-3-hydroxy-2-methylbenzoic acid) for precise quantification (LOQ: 0.1 ng/mL) .

Q. What mechanistic insights exist for its role in pharmaceutical intermediates?

Methodological Answer:

- Pharmacological Context : As a precursor to nelfinavir mesylate (HIV protease inhibitor), its hydroxyl and methyl groups influence steric interactions in enzyme binding .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., halogenation at the 4-position) and assay against target proteins (e.g., viral proteases) to optimize potency .

Q. How can computational tools enhance understanding of its reactivity?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA grooves, enzyme active sites) and validate with experimental binding assays .

Q. Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

属性

IUPAC Name |

3-hydroxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIERSGULWXEJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291103 | |

| Record name | 3-Hydroxy-2-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-80-5 | |

| Record name | 603-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。